molecular formula C18H17FN4O4 B2357055 2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(2-nitrophenyl)-2-oxoacetamide CAS No. 899978-52-0

2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(2-nitrophenyl)-2-oxoacetamide

Cat. No.: B2357055
CAS No.: 899978-52-0
M. Wt: 372.356
InChI Key: QMTJCNAUNPXLEN-UHFFFAOYSA-N
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Description

2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(2-nitrophenyl)-2-oxoacetamide is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a nitrophenyl group

Scientific Research Applications

2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(2-nitrophenyl)-2-oxoacetamide has several scientific research applications:

Mechanism of Action

Target of Action

The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .

Mode of Action

The compound interacts with ENTs and inhibits their function. It is more selective to ENT2 than to ENT1 . The compound reduces the maximum rate (Vmax) of uridine uptake in ENT1 and ENT2 without affecting the affinity constant (Km), indicating that it acts as a non-competitive inhibitor .

Biochemical Pathways

The compound affects the nucleoside transport pathway by inhibiting ENTs. This inhibition disrupts nucleotide synthesis and the regulation of adenosine function, which can have downstream effects on various cellular processes .

Result of Action

The inhibition of ENTs by this compound disrupts nucleotide synthesis and the regulation of adenosine function. This can lead to changes in cellular processes, potentially affecting cell viability, protein expression, and the internalization of ENT1 and ENT2 .

Safety and Hazards

Specific safety and hazard information for this compound is not provided in the sources I found .

Future Directions

There is no information available on the future directions or potential applications of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(2-nitrophenyl)-2-oxoacetamide typically involves multiple steps. One common route starts with the preparation of the piperazine derivative, which is then reacted with a fluorophenyl compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(2-nitrophenyl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce nitro groups to amines.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups .

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(2-nitrophenyl)ethanone
  • 4-(2-fluorophenyl)piperazin-1-ylmethanone

Uniqueness

2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(2-nitrophenyl)-2-oxoacetamide is unique due to its specific substitution pattern and the presence of both fluorophenyl and nitrophenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(2-nitrophenyl)-2-oxoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O4/c19-13-5-1-3-7-15(13)21-9-11-22(12-10-21)18(25)17(24)20-14-6-2-4-8-16(14)23(26)27/h1-8H,9-12H2,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMTJCNAUNPXLEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)C(=O)NC3=CC=CC=C3[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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